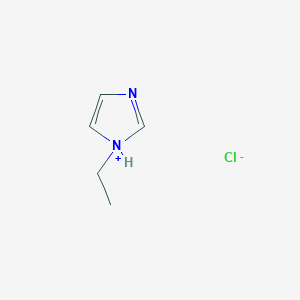

1-ethylimidazolium chloride

説明

The exact mass of the compound 1-Ethylimidazolium chloride, 98% is 132.0454260 g/mol and the complexity rating of the compound is 105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-ethylimidazolium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethylimidazolium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-2-7-4-3-6-5-7;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDVJABGTGHCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Hygroscopic Nature and Water Miscibility of 1-Ethylimidazolium Chloride for Pharmaceutical Applications

Introduction: The Rising Tide of Ionic Liquids in Pharmaceutical Sciences

Ionic liquids (ILs), salts with melting points below 100°C, are at the forefront of chemical innovation, offering a unique set of properties that distinguish them from traditional volatile organic solvents.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics have positioned them as transformative materials in diverse fields, including catalysis, electrochemistry, and notably, pharmaceutical sciences.[1][2][3] Among the vast family of ILs, 1-ethyl-3-methylimidazolium chloride ([C2mim]Cl or [EMIM]Cl) has emerged as a compound of significant interest.[4][5] This guide provides an in-depth technical exploration of a critical, yet often challenging, property of [C2mim]Cl: its profound interaction with water, encompassing both its hygroscopic nature and complete water miscibility.

For researchers, scientists, and drug development professionals, a comprehensive understanding of these aqueous interactions is paramount. The presence of water, whether intentionally introduced or absorbed from the atmosphere, can dramatically influence the physical properties of an ionic liquid, including its viscosity, conductivity, and solvent behavior.[6] This guide will delve into the fundamental mechanisms governing the hygroscopicity and water miscibility of [C2mim]Cl, present quantitative data on its aqueous solution properties, provide detailed experimental protocols for characterization, and explore the implications of these properties for pharmaceutical applications, such as drug solubilization and transdermal delivery.

Physicochemical Properties of 1-Ethylimidazolium Chloride

1-Ethyl-3-methylimidazolium chloride is an organic salt with the chemical formula C6H11ClN2 and a molar mass of 146.62 g·mol−1.[7] It typically appears as a white to pale yellow crystalline powder and is classified as a room-temperature ionic liquid, although its melting point is in the range of 77-79°C.[7][8]

| Property | Value | References |

| Chemical Formula | C6H11ClN2 | [7] |

| Molar Mass | 146.62 g·mol−1 | [7] |

| Melting Point | 77-79 °C | [7][8] |

| Appearance | White to pale yellow crystalline powder | [8] |

| Water Solubility | Soluble in water | [8] |

| Hygroscopicity | Very hygroscopic | [8] |

The Dual Nature of Water Interaction: Hygroscopicity and Miscibility

The interaction of [C2mim]Cl with water is characterized by two key phenomena: its hygroscopic nature, the ability to absorb moisture from the surrounding atmosphere, and its complete miscibility with water.

Hygroscopicity: A Tale of Anion Dominance

The pronounced hygroscopicity of [C2mim]Cl is a direct consequence of the strong interactions between water molecules and the constituent ions of the ionic liquid. While the imidazolium cation can engage in hydrogen bonding, the primary driver for water absorption in imidazolium-based ILs is the nature of the anion.[9][10] The chloride anion (Cl-), being a small, highly charge-dense species, is a potent hydrogen bond acceptor. This strong affinity for water molecules leads to the significant uptake of atmospheric moisture.

Quantum chemical calculations have shown that the interaction strength between water and the components of imidazolium-based ionic liquids follows the trend: anion-water > cation-water > ion pair-water.[10] This underscores the dominant role of the chloride anion in the hygroscopic behavior of [C2mim]Cl. The interaction involves the formation of stable complexes, such as Cl⁻···H₂O and 2Cl⁻···2H₂O.[10]

Water Miscibility: A Consequence of Favorable Interactions

The complete miscibility of [C2mim]Cl with water across all compositions is a testament to the favorable energetic interactions between the ionic liquid and water molecules. The strong hydrogen bonding between the chloride anion and water, coupled with the interactions of water with the imidazolium cation, facilitates the disruption of the ionic lattice of [C2mim]Cl and the hydrogen-bonded network of water, leading to the formation of a homogeneous solution.

Quantitative Analysis of [C2mim]Cl-Water Systems

The absorption of water significantly alters the thermophysical properties of [C2mim]Cl. Understanding these changes is crucial for any application involving aqueous solutions of this ionic liquid.

Thermophysical Properties of Aqueous [C2mim]Cl Solutions

The following table summarizes the density, refractive index, and electrical conductivity of aqueous solutions of 1-ethyl-3-methylimidazolium chloride at various mass fractions and temperatures. These properties were measured as a function of the mass fraction (w) of the ionic liquid, temperature (T), and pH. The data indicates that as the concentration of [C2mim]Cl increases, the density, refractive index, and electrical conductivity of the solution also increase. Conversely, an increase in temperature leads to a decrease in density and refractive index due to the increased mobility of the molecules.[2]

| Mass Fraction (w) | Temperature (K) | pH | Density (g/cm³) | Refractive Index | Electrical Conductivity (mS/cm) |

| 0.05 | 293.15 | 7.5 | 1.0154 | 1.3421 | 8.98 |

| 0.125 | 293.15 | 7.5 | 1.0354 | 1.3541 | 18.96 |

| 0.2 | 293.15 | 7.5 | 1.0543 | 1.3658 | 27.87 |

| 0.275 | 293.15 | 7.5 | 1.0722 | 1.3768 | 35.19 |

| 0.35 | 293.15 | 7.5 | 1.0892 | 1.3871 | 40.76 |

| 0.05 | 303.15 | 7.5 | 1.0121 | 1.3409 | 11.21 |

| 0.125 | 303.15 | 7.5 | 1.0318 | 1.3528 | 23.33 |

| 0.2 | 303.15 | 7.5 | 1.0503 | 1.3643 | 34.05 |

| 0.275 | 303.15 | 7.5 | 1.0679 | 1.3752 | 42.61 |

| 0.35 | 303.15 | 7.5 | 1.0846 | 1.3854 | 48.88 |

| 0.05 | 313.15 | 7.5 | 1.0081 | 1.3395 | 13.52 |

| 0.125 | 313.15 | 7.5 | 1.0275 | 1.3512 | 27.76 |

| 0.2 | 313.15 | 7.5 | 1.0456 | 1.3626 | 40.24 |

| 0.275 | 313.15 | 7.5 | 1.0629 | 1.3734 | 50.01 |

| 0.35 | 313.15 | 7.5 | 1.0794 | 1.3835 | 56.96 |

| 0.05 | 323.15 | 7.5 | 1.0035 | 1.338 | 15.89 |

| 0.125 | 323.15 | 7.5 | 1.0227 | 1.3495 | 32.22 |

| 0.2 | 323.15 | 7.5 | 1.0404 | 1.3607 | 46.41 |

| 0.275 | 323.15 | 7.5 | 1.0574 | 1.3714 | 57.37 |

| 0.35 | 323.15 | 7.5 | 1.0736 | 1.3814 | 64.98 |

Data adapted from Gandolfi et al. (2018).[2]

Mechanistic Insights from Spectroscopy

Spectroscopic techniques provide invaluable molecular-level insights into the interactions between [C2mim]Cl and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR studies on aqueous mixtures of similar imidazolium chloride ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), reveal significant changes in the chemical shifts of both water protons and the protons on the imidazolium ring upon mixing.[11][12] The chemical shift of the proton at the C2 position of the imidazolium ring is particularly sensitive to the presence of water.[11] In the neat ionic liquid, this proton is strongly deshielded due to its interaction with the chloride anion. As water is added, it competes with the imidazolium cation for interaction with the chloride anion, leading to a shielding effect on the C2 proton and a corresponding upfield shift in the NMR spectrum.[11][12] This provides direct evidence of the disruption of the cation-anion interactions by water molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the hydrogen-bonding environment of water molecules in ionic liquids.[13] The O-H stretching band of water is particularly sensitive to its local environment. In the presence of [C2mim]Cl, the O-H stretching band of water would be expected to show significant changes compared to that of bulk water, reflecting the strong hydrogen bonding interactions with the chloride anion. Analysis of these spectral changes can provide information on the different populations of water molecules within the ionic liquid-water mixture, such as those directly interacting with the anion, those interacting with the cation, and those in more "bulk-like" environments at higher water concentrations.[13]

Experimental Protocols for Characterization

Accurate and reproducible characterization of the hygroscopicity and water content of [C2mim]Cl is essential for its effective application. The following are detailed protocols for two standard techniques.

Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.[14][15] This allows for the determination of a water sorption isotherm, which provides a comprehensive profile of a material's hygroscopic behavior.

Experimental Workflow for DVS Analysis

Caption: Workflow for DVS analysis of [C2mim]Cl.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of [C2mim]Cl into a DVS sample pan.

-

Initial Drying: Place the sample in the DVS instrument and expose it to a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes a dry baseline weight.

-

Sorption Isotherm:

-

Increase the relative humidity in a stepwise manner, typically in 10% RH increments, from 0% to 95% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded ( dm/dt ≤ 0.002% min⁻¹ for a defined period, e.g., 10 minutes).

-

-

Desorption Isotherm:

-

Decrease the relative humidity in the same stepwise manner from 95% back to 0% RH.

-

Allow for mass equilibration at each step.

-

-

Data Analysis: Plot the percentage change in mass against the relative humidity for both the sorption and desorption cycles. The resulting graph is the water sorption isotherm.

Karl Fischer Titration for Precise Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[16][17] It is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent.[17]

Experimental Workflow for Karl Fischer Titration

Caption: Workflow for Karl Fischer titration of [C2mim]Cl.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Fill the Karl Fischer titrator with a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent).

-

Perform a pre-titration to neutralize any residual water in the solvent and the titration cell.

-

-

Titer Determination:

-

Accurately add a known amount of a certified water standard to the conditioned solvent.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

The titer of the KF reagent (mg H₂O/mL reagent) is calculated. This should be done in triplicate.

-

-

Sample Analysis:

-

Accurately weigh and inject a known amount of the [C2mim]Cl sample into the titration cell.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

-

Calculation:

-

The water content of the sample is calculated using the following formula: Water Content (%) = (Volume of KF reagent consumed × Titer of KF reagent) / (Mass of sample) × 100

-

Implications for Drug Development

The hygroscopic nature and water miscibility of [C2mim]Cl have profound implications for its use in pharmaceutical formulations.

Enhanced Drug Solubilization

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability.[1] Ionic liquids, including [C2mim]Cl, can act as effective solubilizing agents for such APIs.[18] The ability of [C2mim]Cl to form aqueous solutions allows for the creation of novel drug delivery systems that can enhance the solubility and dissolution rate of poorly soluble drugs.

Transdermal Drug Delivery

Transdermal drug delivery offers a non-invasive route of administration with the potential for controlled release.[18][19][20] However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug permeation. Ionic liquids have been investigated as permeation enhancers that can disrupt the highly organized structure of the stratum corneum, thereby facilitating drug transport across the skin.[18][19] The hygroscopic nature of [C2mim]Cl could play a role in this process by hydrating the skin, which is known to increase its permeability.

Logical Relationship in Transdermal Drug Delivery

Caption: Role of [C2mim]Cl properties in transdermal drug delivery.

Conclusion and Future Perspectives

1-Ethylimidazolium chloride's pronounced hygroscopicity and complete water miscibility are defining characteristics that are both a challenge and an opportunity in the context of pharmaceutical development. A thorough understanding and precise control of its interaction with water are critical for harnessing its full potential. The methodologies and data presented in this guide provide a framework for the systematic investigation and application of [C2mim]Cl in aqueous environments. Future research should focus on developing a more extensive database of water sorption isotherms for a wider range of ionic liquids and on elucidating the precise molecular mechanisms by which hygroscopic ionic liquids enhance transdermal drug delivery. As the field of ionic liquids continues to expand, a deep appreciation for their fundamental physicochemical properties will be the cornerstone of innovation in pharmaceutical sciences.

References

-

1-Ethyl-3-methylimidazolium chloride. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]

-

Carvalho, P. J., et al. (2022). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data, 67(8), 2265–2277. [Link]

- Chen, Y., et al. (2015). Thermophysical properties and water sorption characteristics of 1-ethyl-3-methylimidazolium acetate ionic liquid and water binary systems.

-

Gandolfi, O. R. R., et al. (2018). THERMOPHYSICAL PROPERTIES OF 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE SOLUTION FROM 293.15 TO 323.15 K. Brazilian Journal of Chemical Engineering, 35(2), 599-610. [Link]

-

1-ethyl-3-methylimidazolium chloride. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]

-

Wang, Y., et al. (2006). A theoretical investigation of the interactions between water molecules and ionic liquids. The Journal of Physical Chemistry B, 110(48), 24646–24651. [Link]

-

Sheka, E. (2020). How Different Electrolytes Can Influence the Aqueous Solution Behavior of 1-Ethyl-3-Methylimidazolium Chloride: A Volumetric, Viscometric, and Infrared Spectroscopy Approach. The Journal of Physical Chemistry B, 124(47), 10765–10777. [Link]

-

Wang, Y., et al. (2006). A theoretical investigation of the interactions between water molecules and ionic liquids. PubMed. Retrieved January 23, 2024, from [Link]

-

Lengvinaitė, D., et al. (2021). Structural Features of the [C4mim][Cl] Ionic Liquid and Its Mixtures with Water: Insight from a 1H NMR Experimental and QM/MD Study. The Journal of Physical Chemistry B, 125(48), 13255–13266. [Link]

-

Fumino, K., et al. (2008). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B, 112(15), 4429–4438. [Link]

-

Li, Y., et al. (2024). Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. Advanced Science, 11(43), e2405983. [Link]

-

Vitu, C., et al. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2097. [Link]

-

Ohto, T., et al. (2023). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. Langmuir, 39(7), 2639–2647. [Link]

-

Moisture Determination via Karl-Fischer Titration. (n.d.). Hiyka. Retrieved January 23, 2024, from [Link]

-

Zhang, L., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1145. [Link]

-

Gläsel, J., et al. (2018). Characteristic curve of sorption from [emim][CH3SO3]/water VLE data. ResearchGate. Retrieved January 23, 2024, from [Link]

-

Wang, Y., et al. (2025). Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals. Chemical Communications, 61(1), 4-15. [Link]

-

National Toxicology Program. (2012). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... (NTP TOX 90). National Institutes of Health. [Link]

-

Al-Obaidy, F., et al. (2021). An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films. Polymers, 13(21), 3797. [Link]

-

Domínguez, I., et al. (2022). Acetone + 1-ethyl-3-methylimidazolium acetate phase diagram: a correlation challenge. Fluid Phase Equilibria, 557, 113419. [Link]

-

Giner, B., et al. (2022). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. Energy & Fuels, 36(15), 8566–8577. [Link]

- Kmiotek, M., et al. (2019). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres & Textiles in Eastern Europe, 27(5), 114-120.

-

Wu, J., et al. (2004). 1-Allyl-3-methylimidazolium Chloride Room Temperature Ionic Liquid: A New and Powerful Nonderivatizing Solvent for Cellulose. Biomacromolecules, 5(2), 266–268. [Link]

-

Dynamic Vapor Sorption Sampling Considerations. (n.d.). TA Instruments. Retrieved January 23, 2024, from [Link]

-

Lengvinaitė, D., et al. (2021). Structural Features of the [C4mim][Cl] Ionic Liquid and Its Mixtures with Water: Insight from a 1H NMR Experimental and QM/MD Study. The Journal of Physical Chemistry B, 125(48), 13255–13266. [Link]

-

Khan, S. A., et al. (2023). Ionic liquids in transdermal drug delivery system: Current applications and future perspectives. Journal of Drug Delivery Science and Technology, 87, 104825. [Link]

-

Li, Z., et al. (2022). Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. International Journal of Molecular Sciences, 23(21), 12836. [Link]

-

Karl Fischer Titration. (n.d.). University of California, Irvine. Retrieved January 23, 2024, from [Link]

-

Azmi, A. S., et al. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. Materials, 15(8), 2786. [Link]

- Domańska, U., et al. (2008). Phase behaviour and physico-chemical properties of the binary systems {1-ethyl-3-methylimidazolium thiocyanate, or 1-ethyl-3-methylimidazolium tosylate + water, or + an alcohol}. The Journal of Chemical Thermodynamics, 40(5), 834-841.

-

Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved January 23, 2024, from [Link]

-

Chaban, V. V., et al. (2014). The wetting behavior of aqueous imidazolium based ionic liquids: a molecular dynamics study. Physical Chemistry Chemical Physics, 16(24), 12320–12327. [Link]

-

Al-Akayleh, F., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Frontiers in Pharmacology, 15, 1401344. [Link]

-

Li, Y., et al. (2024). Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. PubMed. Retrieved January 23, 2024, from [Link]

-

Dynamic Vapor Sorption. (n.d.). Mettler Toledo. Retrieved January 23, 2024, from [Link]

- de la Fuente, J. L., et al. (2015). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv preprint arXiv:1506.01428.

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2024, April 2). Drawell. Retrieved January 23, 2024, from [Link]

-

Dynamic vapor sorption test... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

FT-IR spectra of the ionic liquid... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

-

Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved January 23, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1-Ethyl-3-methylimidazolium chloride | C6H11ClN2 | CID 2734160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rua.ua.es [rua.ua.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]

- 8. 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR spectrum [chemicalbook.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. A theoretical investigation of the interactions between water molecules and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ardena.com [ardena.com]

- 15. mt.com [mt.com]

- 16. hiyka.com [hiyka.com]

- 17. mt.com [mt.com]

- 18. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry analysis of 1-ethylimidazolium chloride

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethyl-3-Methylimidazolium Chloride

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]), a prominent ionic liquid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind the analytical choices. We will explore the intricacies of ionization, fragmentation, and spectral interpretation, offering field-proven insights to ensure robust and reliable characterization of this unique compound.

The Analytical Imperative for Ionic Liquids

Ionic liquids (ILs) like 1-ethyl-3-methylimidazolium chloride are salts that are liquid at or near room temperature.[1] Their unique properties, including low volatility, high thermal stability, and tunable solvency, have made them valuable in organic synthesis, catalysis, and increasingly, in pharmaceutical formulations as solvents or active pharmaceutical ingredients (APIs).[2][3] This growing application in drug development necessitates rigorous analytical methods to confirm identity, assess purity, and perform quantitative analysis in various matrices.[4][5] Mass spectrometry (MS) stands out as a primary tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information.[5]

Ionization of the Inherently Ionic: The Central Role of ESI

The analysis of any compound by mass spectrometry begins with its conversion into gas-phase ions.[6] For ionic liquids, which are already composed of cations and anions in solution, Electrospray Ionization (ESI) is the most logical and effective technique.

Why ESI is the Gold Standard for [EMIM][Cl]:

-

Pre-existing Ions: [EMIM][Cl] exists as 1-ethyl-3-methylimidazolium ([EMIM]⁺) cations and chloride (Cl⁻) anions. ESI is a "soft" ionization technique that gently transfers these pre-formed ions from a liquid solution into the gas phase with minimal energy, thus preserving the intact cation for analysis.[7][8]

-

Direct Solution Analysis: ESI works by applying a high voltage to a liquid sample to create a fine aerosol of charged droplets.[8] This process is perfectly suited for ILs, which are typically prepared for analysis by simple dilution in a polar, volatile solvent like methanol or aqueous methanol.[9][10]

The ESI process directly introduces the [EMIM]⁺ cation into the mass analyzer, making it the primary species of interest in positive-ion mode mass spectrometry.

Caption: High-level workflow for ESI-MS analysis of [EMIM][Cl].

Deciphering the Mass Spectrum of [EMIM][Cl]

When analyzing [EMIM][Cl] using ESI in positive-ion mode, the most prominent peak observed will be that of the intact cation, [EMIM]⁺.

The Parent Cation and Its Aggregates

The molecular formula of the [EMIM]⁺ cation is C₆H₁₁N₂⁺. Its theoretical monoisotopic mass is approximately 111.0922 Da. Therefore, the primary peak in the mass spectrum will appear at a mass-to-charge ratio (m/z) of ~111.[11]

A unique characteristic of ionic liquid analysis by ESI-MS is the potential formation of ionic clusters or aggregates, especially at higher concentrations or lower cone voltages.[9][10] These aggregates consist of the cation combined with one or more neutral ion pairs. For [EMIM][Cl], this can result in peaks corresponding to species like [(EMIM)₂(Cl)]⁺. Observing these clusters can provide additional confidence in the sample's identity.

Tandem MS (MS/MS) and Fragmentation Analysis

While the parent ion confirms the mass, tandem mass spectrometry (MS/MS) is required for definitive structural confirmation and purity assessment.[12] In an MS/MS experiment, the parent ion ([EMIM]⁺, m/z 111) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed.

The fragmentation of the [EMIM]⁺ cation is predictable and provides a structural fingerprint. The primary fragmentation pathways involve the cleavage of bonds on the ethyl and methyl side chains.[13][14]

Key Fragmentation Data for [EMIM]⁺

| m/z (approx.) | Proposed Ionic Structure | Neutral Loss | Mechanistic Insight |

| 111.1 | [C₆H₁₁N₂]⁺ | - | Parent Cation ([EMIM]⁺) |

| 83.1 | [C₄H₇N₂]⁺ | C₂H₄ (Ethene) | Loss of the ethyl group via a likely β-hydrogen migration.[13] This is often a major fragment. |

| 82.1 | [C₄H₆N₂]⁺ | C₂H₅• (Ethyl radical) | Cleavage of the N-ethyl bond. |

| 96.1 | [C₅H₈N₂]⁺ | CH₃• (Methyl radical) | Cleavage of the N-methyl bond. |

| 29.0 | [C₂H₅]⁺ | C₄H₆N₂ | Formation of an ethyl cation.[14] |

Data synthesized from fragmentation principles and observed spectra.[13][15]

Caption: Key fragmentation pathways of the [EMIM]⁺ cation in MS/MS.

A Self-Validating Experimental Protocol

This protocol outlines a robust method for the qualitative and quantitative analysis of [EMIM][Cl], incorporating best practices for trustworthiness and reproducibility.

Objective: To confirm the identity and determine the concentration of [EMIM][Cl] using LC-MS/MS.

Materials:

-

1-ethyl-3-methylimidazolium chloride sample

-

1-butyl-3-methylimidazolium chloride (as internal standard, IS)

-

HPLC-grade methanol

-

Deionized water

-

Formic acid (for MS-compatible mobile phase)[16]

-

Calibrated volumetric flasks and pipettes

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve [EMIM][Cl] in a 50:50 methanol/water mixture to create a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of the internal standard (IS), 1-butyl-3-methylimidazolium chloride.

-

-

Calibration Standards and QC Samples:

-

Perform serial dilutions of the [EMIM][Cl] stock solution to prepare a set of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

-

Spike each calibration standard and your unknown samples with a fixed concentration of the IS (e.g., 100 ng/mL). The IS helps correct for variations in instrument response and sample preparation.[9]

-

Prepare at least three levels of Quality Control (QC) samples (low, medium, high) to validate the accuracy and precision of the analytical run.

-

-

LC-MS/MS Instrument Setup:

-

Liquid Chromatography (for separation and cleanup):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: ESI, Positive.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

[EMIM]⁺: Precursor ion m/z 111.1 → Product ion m/z 83.1 (for quantification).

-

[EMIM]⁺: Precursor ion m/z 111.1 → Product ion m/z 96.1 (for confirmation).

-

Internal Standard: Monitor the appropriate transition for 1-butyl-3-methylimidazolium chloride.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize the signal for the specified MRM transitions.

-

-

-

Data Acquisition and Analysis:

-

Inject a blank (50:50 methanol/water) to ensure no system carryover.

-

Run the calibration standards, followed by the QC samples and unknown samples.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Determine the concentration of [EMIM][Cl] in the unknown samples by interpolating their area ratios from the calibration curve. The QC samples must fall within an acceptable accuracy range (e.g., ±15%) for the run to be considered valid.

-

Challenges and Field-Proven Insights

-

Ion Suppression: In complex matrices like biological fluids, other components can co-elute and interfere with the ionization of [EMIM]⁺, reducing its signal. The use of a stable isotope-labeled internal standard is the ideal solution, but a structurally similar IL like 1-butyl-3-methylimidazolium chloride is a practical alternative.[17]

-

Instrument Contamination: Due to their low volatility, ionic liquids can contaminate the ESI source and ion optics.[8] It is crucial to perform regular cleaning and to run wash cycles with a strong organic solvent after analysis to prevent sample carryover.

-

Cone Voltage Optimization: The voltage applied in the source region (cone voltage or fragmentor voltage) is a critical parameter. A low voltage will preserve the parent ion and may reveal aggregates.[10] A high voltage will induce in-source fragmentation, which can be useful for initial screening but is less controlled than MS/MS. For quantitative analysis, a moderate, optimized voltage that maximizes the parent ion signal is preferred.

Conclusion: An Indispensable Tool for Development and Quality Control

Mass spectrometry, particularly ESI-MS/MS, is an indispensable technique for the comprehensive analysis of 1-ethyl-3-methylimidazolium chloride. It provides definitive structural confirmation through predictable fragmentation patterns and enables highly sensitive and specific quantification. For scientists and researchers in drug development, mastering this analytical approach is crucial for ensuring the identity, purity, and performance of novel formulations and materials that incorporate this versatile ionic liquid. By understanding the causality behind methodological choices—from ionization technique to fragmentation analysis—researchers can develop and validate robust analytical systems that uphold the highest standards of scientific integrity.

References

-

SIELC Technologies. (2018). 1-Ethyl-3-methylimidazolium chloride. Available at: [Link]

-

Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8266. Available at: [Link]

-

Zhou, Y., & Yin, Y. (2006). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 386(6), 1859-1863. Available at: [Link]

-

Ramli, N. A., et al. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. Molecules, 27(8), 2445. Available at: [Link]

-

Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

-

Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Wikipedia. (2023). Electrospray ionization. Available at: [Link]

-

ResearchGate. (2006). (PDF) Electrospray Ionization Mass Spectrometry of Ionic Liquids and Determination of Their Solubility in Water. Available at: [Link]

-

Abdelhamid, H. N. (2019). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. Molecules, 24(15), 2781. Available at: [Link]

-

Ragab, J. (2021). The Use of Ionic Liquids in Mass Spectrometry and Their Limitatio. Journal of Analytical and Bioanalytical Techniques, 12(3). Available at: [Link]

-

Dyson, P. J., & Laurenczy, G. (n.d.). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. University of Victoria. Available at: [Link]

-

National Toxicology Program. (2022). Chemical Characterization and Dose Formulation Studies. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Available at: [Link]

-

ResearchGate. (2021). Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features. Available at: [Link]

-

Zhou, Y., et al. (2014). The cation−anion interaction in ionic liquids studied by extractive electrospray ionization mass spectrometry. Canadian Journal of Chemistry, 92(7), 611-615. Available at: [Link]

-

Lv, T., et al. (2024). High-sensitivity liquid chromatography-tandem mass spectrometry quantitative for alkyl imidazolium ionic liquids in human serum: Advancing biomonitoring of human exposure concerns. Journal of Hazardous Materials, 476, 134907. Available at: [Link]

-

ResearchGate. (2010). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and.... Available at: [Link]

- Google Patents. (2010). US7763186B2 - Preparation and purification of ionic liquids and precursors.

-

Frontiers. (2022). Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

MDPI. (2023). Challenges in Using Ionic Liquids for Cellulosic Ethanol Production. Available at: [Link]

-

PharmaFeatures. (n.d.). How is Mass Spectrometry Used in Drug Development?. Available at: [Link]

-

Bitesize Bio. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]

-

Taylor & Francis. (n.d.). 1-ethyl-3-methylimidazolium chloride – Knowledge and References. Available at: [Link]

-

National Toxicology Program. (2022). Introduction. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Available at: [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

-

PubMed. (2022). Molecular Simulation-Guided Spectroscopy of Imidazolium-Based Ionic Liquids and Effects of Methylation on Ion-Cage and -Pair Dynamics. Available at: [Link]

Sources

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 6. longdom.org [longdom.org]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. asianpubs.org [asianpubs.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR [m.chemicalbook.com]

- 16. 1-Ethyl-3-methylimidazolium chloride | SIELC Technologies [sielc.com]

- 17. High-sensitivity liquid chromatography-tandem mass spectrometry quantitative for alkyl imidazolium ionic liquids in human serum: Advancing biomonitoring of human exposure concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

biodegradability of imidazolium-based ionic liquids

An In-depth Technical Guide to the Biodegradability of Imidazolium-Based Ionic Liquids

Foreword: The "Green" Paradox of Ionic Liquids

Imidazolium-based ionic liquids (ILs) have emerged as highly versatile solvents and catalysts, lauded for their negligible vapor pressure, thermal stability, and tunable properties.[1][2] Initially hailed as "green solvents," this designation has been rightfully challenged by the scientific community.[3] While their low volatility reduces air pollution, their solubility in water and potential for environmental persistence raise significant ecotoxicological concerns.[3][4] Many imidazolium-based ILs are poorly biodegradable and can exhibit toxicity towards aquatic organisms and microorganisms.[5][6] This guide provides drug development professionals, researchers, and scientists with a technical overview of the factors governing the biodegradability of these compounds, the methodologies for its assessment, and the design principles for creating environmentally benign alternatives.

The Molecular Architecture of Biodegradability: Structure-Activity Relationships

The biodegradability of an imidazolium-based IL is not an intrinsic property but a complex function of its molecular structure. Both the cation and the anion contribute to the overall environmental fate of the compound. The central challenge lies in the inherent stability of the N-alkylated imidazolium ring, which appears to resist common enzymatic degradation pathways.[7] Consequently, modifications to the side chains and the choice of anion are the primary strategies for enhancing biodegradability.

The Cation's Alkyl Side Chain: A Double-Edged Sword

The length of the alkyl chain(s) attached to the imidazolium core is a critical determinant of biodegradability.

-

The General Trend: Increasing the alkyl chain length on the cation generally leads to higher biodegradability.[8] For instance, imidazolium-based ILs with side chains of six or more carbons have been shown to be partially degraded by microbial consortia in activated sludge.[8] This is often attributed to increased lipophilicity, which may facilitate faster absorption through the cell membranes of microorganisms.[9]

-

The "Cutoff Effect": This trend does not continue indefinitely. As the alkyl chain becomes excessively long, the IL's antimicrobial activity and overall toxicity can increase sharply.[9][10] This heightened toxicity can inhibit the very microorganisms responsible for biodegradation, leading to a decrease in observed mineralization.[9] Therefore, an optimal chain length exists that balances bioavailability with minimal microbial inhibition. Studies have shown that toxicity tends to increase with the length of the side chain (from C1 to C8), while the anion has a comparatively minor effect on toxicity.[10][11]

Incorporating "Breaking Points": The Role of Functional Groups

To overcome the recalcitrance of the dialkylimidazolium cation, functional groups that are susceptible to enzymatic cleavage can be incorporated into the alkyl side chains.

-

Ester Functionality: The introduction of an ester group into the side chain is one of the most effective strategies for dramatically increasing biodegradability.[12][13] This creates a "weak link" that can be readily hydrolyzed by microbial esterases, breaking the molecule into smaller, more easily metabolized fragments. An IL with an ester linkage in the cation and a saccharin-derived anion was classified as 'readily biodegradable', achieving 61% mineralization.[9]

-

Other Functional Groups: The inclusion of other groups has been explored with varied success.

-

Phenyl Groups: While phenyl rings can sometimes provide a site for oxygenase enzymes to attack, their placement is critical. Attaching a benzyl group directly to the imidazolium nitrogen resulted in poor biodegradability (<5%).[9]

-

Unsaturated Groups: Incorporating allyl or vinyl groups, with the rationale that they might be susceptible to redox enzymes, did not significantly improve biodegradability.[9]

-

The Anion's Contribution: More Than a Counterpart

While toxicity is primarily driven by the cation, the anion plays a crucial role in the overall biodegradability of the IL.[5][14]

-

Biodegradable Anions: Pairing a recalcitrant cation with a readily biodegradable anion can significantly improve the total mineralization percentage. Alkyl sulfates are excellent candidates, with biodegradability increasing with the length of the anion's alkyl chain.[9] For example, for 1-butyl-3-methylimidazolium ([bmim]) based ILs, increasing the anion's alkyl sulfate chain from hexyl to dodecyl increased the biodegradability from 34% to 58%.[9]

-

Poorly Biodegradable Anions: Conversely, anions like lactate and phosphate, when paired with the common [bmim] cation, have shown poor biodegradability (17% and 5%, respectively).[9] The structure of the anion can influence the toxicity of the IL, with the toxicity of three tested 1-octyl-3-methylimidazolium ILs decreasing in the order: [Omim]BF4 > [Omim]Br > [Omim]Cl.[14]

The interplay between these structural elements is visually summarized in the diagram below.

Caption: Key structural factors influencing the biodegradability and toxicity of imidazolium ILs.

Quantifying Environmental Fate: Standardized Testing Protocols

To ensure data comparability and regulatory acceptance, the biodegradability of ILs is assessed using standardized methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).[15] The OECD 301 series of tests evaluates "ready biodegradability," which is the potential for a substance to undergo rapid and ultimate degradation in an aerobic aqueous environment.[15][16] A pass level, typically >60% degradation within a 10-day window of a 28-day period, indicates that the substance is not expected to persist in the environment.[16]

Overview of Common OECD 301 Tests

Several OECD 301 tests are available, the choice of which depends on the properties of the test substance.[16][17]

| Test Method | Principle | Measured Parameter | Suitable For |

| OECD 301B | CO₂ Evolution Test | CO₂ Production | Non-volatile, insoluble substances |

| OECD 301D | Closed Bottle Test | Dissolved Oxygen Depletion | Soluble, volatile, and absorbing substances |

| OECD 301F | Manometric Respirometry Test | Oxygen Consumption | Soluble, poorly soluble, and non-volatile materials |

| ISO 14593 / OECD 310 | CO₂ Headspace Test | CO₂ in Headspace | Allows for higher test concentrations |

Experimental Protocol: OECD 301D (Closed Bottle Test)

This protocol provides a detailed workflow for assessing the ready biodegradability of a water-soluble imidazolium-based IL. The causality behind each step is explained to ensure a self-validating experimental design.

Objective: To determine the percentage of biodegradation by measuring the consumption of dissolved oxygen over 28 days.[16]

Core Principle: A known concentration of the IL is incubated in a sealed, completely filled bottle with a microbial inoculum in a mineral medium. The depletion of dissolved oxygen is measured periodically and is expressed as a percentage of the theoretical oxygen demand (ThOD).[16]

Step-by-Step Methodology:

-

Preparation of Mineral Medium:

-

Action: Prepare a buffered mineral medium according to OECD 301 guidelines. This involves dissolving specific amounts of salts (e.g., potassium and sodium phosphates, ammonium chloride, calcium chloride, magnesium sulfate, and iron(III) chloride) in high-purity water.[18]

-

Causality: The medium provides essential inorganic nutrients and buffering capacity to support microbial growth and activity without providing an additional carbon source. The pH is maintained near neutral (pH 7.2) for optimal microbial health.[18]

-

-

Inoculum Preparation:

-

Action: Obtain inoculum from a source with a diverse microbial population, typically the effluent from a domestic wastewater treatment plant. Allow it to settle, and use the supernatant.

-

Causality: This ensures a rich, adapted microbial community capable of degrading a wide range of organic substances. The diversity increases the probability of containing organisms with the necessary metabolic pathways.

-

-

Test Substance and Control Preparation:

-

Action: Prepare a stock solution of the test IL. The final concentration in the test bottles should be low (typically 2 mg/L) to ensure oxygen is not the limiting factor and to minimize potential toxic effects.

-

Causality: Low concentrations prevent the test from being inhibited by the substance's toxicity. The oxygen demand should not exceed the available dissolved oxygen (~9 mg/L at STP).

-

-

Experimental Setup (in triplicate):

-

Test Bottles: Add mineral medium, inoculum, and the test IL to BOD bottles.

-

Positive Control: Prepare bottles with a readily biodegradable reference substance (e.g., sodium dodecyl sulfate or sodium benzoate).[9]

-

Causality: This is a critical validation step. Degradation of the reference substance confirms the viability and activity of the microbial inoculum. If the positive control fails, the test is invalid.

-

-

Inoculum Blank (Negative Control): Prepare bottles containing only the mineral medium and inoculum.

-

Causality: This measures the endogenous respiration of the inoculum itself. The oxygen consumed in the blank is subtracted from the test bottles to determine the net oxygen consumption due to IL degradation.

-

-

Abiotic Control (optional but recommended): Prepare bottles with the test IL and medium, but without inoculum, or with a microbial inhibitor (e.g., HgCl₂).[18]

-

Causality: This accounts for any non-biological oxygen demand (i.e., chemical oxidation) of the test substance, ensuring that the measured oxygen depletion is due to biological activity.

-

-

-

Incubation and Measurement:

-

Action: Fill all bottles completely, ensuring no headspace. Seal and incubate in the dark at 20 ± 1 °C for 28 days. Measure the dissolved oxygen concentration in replicate bottles at set time points (e.g., Day 0, 7, 14, 21, 28).

-

Causality: Incubation in the dark prevents the growth of photosynthetic organisms that would produce oxygen. A constant temperature ensures consistent microbial metabolic rates.

-

-

Data Analysis:

-

Action: Calculate the percentage of biodegradation (%D) at each time point using the formula: %D = [(BODt - BODb) / ThOD] * 100 Where:

-

BODt = Oxygen consumption in the test bottle (mg O₂/L)

-

BODb = Mean oxygen consumption in the inoculum blank (mg O₂/L)

-

ThOD = Theoretical Oxygen Demand of the test substance (mg O₂/mg substance)

-

-

Causality: This calculation normalizes the oxygen consumed against the theoretical maximum required for complete mineralization to CO₂ and H₂O, providing a direct measure of biodegradation.

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for the OECD 301D Closed Bottle biodegradability test.

Degradation Mechanisms: Unraveling the Metabolic Puzzle

The complete mineralization of imidazolium-based ILs is a multi-step process. While full metabolic pathways are still an active area of research, a general sequence can be proposed based on structure-activity relationships.

-

Initial Attack on Side Chains: For ILs with long alkyl chains, the initial step is believed to be the terminal or sub-terminal oxidation of the alkyl group by microbial oxygenases. This is analogous to the well-understood degradation of long-chain alkanes.

-

Cleavage of Functional Groups: If present, ester or ether linkages in the side chain are susceptible to hydrolysis, breaking the cation into smaller, more manageable molecules for microbes.

-

Metabolism of Fragments: The resulting fragments (e.g., alcohols, carboxylic acids) can then enter central metabolic pathways, such as the beta-oxidation cycle, to be further broken down.

-

Recalcitrance of the Imidazolium Ring: The core imidazolium ring itself is highly stable and generally resistant to microbial degradation.[7] This is why many imidazolium ILs are only partially mineralized, with the side chains being consumed while the heterocyclic core persists or degrades very slowly.[8]

In addition to biological processes, advanced oxidation processes (AOPs) like Fenton oxidation have proven effective at degrading imidazolium-based ILs in aqueous solutions, achieving complete removal under optimized conditions.[19] These chemical methods can cleave the stable imidazolium ring, offering a potential remediation strategy.[20]

Caption: Proposed biological and chemical degradation pathways for an imidazolium IL.

Data Summary: Biodegradability of Representative Imidazolium ILs

The following table summarizes biodegradation data for several 1-alkyl-3-methylimidazolium ILs, illustrating the principles discussed above. Data is primarily from the CO₂ Headspace Test (ISO 14593).[9]

| Cation | Anion | Alkyl Chain (Cation) | Alkyl Chain (Anion) | % Biodegradation (28 days) | Classification |

| [bmim] | Chloride | C4 | - | < 5% | Not Biodegradable |

| [bmim] | Hexyl Sulfate | C4 | C6 | 34% | Partially Biodegradable |

| [bmim] | Octyl Sulfate | C4 | C8 | 40% | Partially Biodegradable |

| [bmim] | Dodecyl Sulfate | C4 | C12 | 58% | Partially Biodegradable |

| [hmim] | Hexyl Sulfate | C6 | C6 | 30% | Partially Biodegradable |

| [hmim] | Octyl Sulfate | C6 | C8 | 38% | Partially Biodegradable |

| [hmim] | Dodecyl Sulfate | C6 | C12 | 49% | Partially Biodegradable |

| ['ester'-mim] | Octyl Sulfate | C2-ester | C8 | 72% | Readily Biodegradable |

| ['ester'-mim] | Saccharinate | C2-ester | - | 61% | Readily Biodegradable |

[bmim] = 1-butyl-3-methylimidazolium; [hmim] = 1-hexyl-3-methylimidazolium; ['ester'-mim] = imidazolium cation with an ester group in the side chain.

Conclusion and Future Outlook

The environmental impact of imidazolium-based ionic liquids is a critical consideration that must be addressed at the molecular design stage. The evidence clearly indicates that simple 1,3-dialkylimidazolium salts are environmentally persistent. To align with the principles of green chemistry, future IL design must proactively incorporate features that promote biodegradability.

The most promising strategy remains the introduction of metabolically labile functional groups, such as esters, into the cation side chains, paired with biodegradable anions like long-chain alkyl sulfates. This dual approach tackles the recalcitrance of both constituent ions. Continued research should focus on elucidating the specific microbial consortia and enzymatic pathways responsible for IL degradation to enable more targeted and efficient molecular design. By integrating principles of toxicology and biodegradability into the development process, the full potential of ionic liquids as truly sustainable chemical technologies can be realized.

References

-

Domínguez, C. M., et al. (2017). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Environmental Science and Pollution Research, 24(33), 26037-26046. Available at: [Link]

-

Harjani, J. R., et al. (2009). Further investigation of the biodegradability of imidazolium ionic liquids. Green Chemistry, 11(6), 821-829. Available at: [Link]

-

Egorova, K. S., et al. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 18(9), 1974. Available at: [Link]

-

Docherty, K. M., & Kulpa Jr, C. F. (2007). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

-

Bernot, R. J., et al. (2005). Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. Environmental Toxicology and Chemistry, 24(1), 87-92. Available at: [Link]

-

Cvjetko Bubalo, M., et al. (2014). Ionic Liquids Toxicity—Benefits and Threats. Ionic Liquids: Theory, Properties, New Approaches. Available at: [Link]

-

Harjani, J. R., et al. (2009). Further investigation of the biodegradability of imidazolium ionic liquids. Organic & Biomolecular Chemistry, 7(9), 1886-1892. Available at: [Link]

-

Liwarska-Bizukojc, E., & Gendaszewska, D. (2023). Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. International Journal of Molecular Sciences, 24(3), 2617. Available at: [Link]

-

Zhu, L., et al. (2021). New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. Science of The Total Environment, 752, 141838. Available at: [Link]

-

Romero, A., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Journal of Hazardous Materials, 151(1), 268-273. Available at: [Link]

-

Liu, T., et al. (2016). Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. Chemosphere, 144, 1536-1543. Available at: [Link]

-

Romero, A., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. ResearchGate. Available at: [Link]

-

Docherty, K. M., & Kulpa Jr, C. F. (2007). Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. Biodegradation, 18(4), 481-493. Available at: [Link]

-

Frizzo, C. P., et al. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Catalysts, 12(2), 133. Available at: [Link]

-

Climent, M. J., et al. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(10), 3743-3811. Available at: [Link]

-

Lin, C-H., et al. (2024). Radiation-Induced Synthesis of Asymmetric Porous PVDF-g-PIL Membranes via β-Cyclodextrin Leaching for Vanadium Redox Flow Battery. Membranes, 14(2), 39. Available at: [Link]

-

Markiewicz, M., et al. (2017). Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge. Environmental Science: Processes & Impacts, 19(2), 221-229. Available at: [Link]

-

Yan, Z., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 265, 140-147. Available at: [Link]

-

Jordan, A., & Gathergood, N. (2015). OECD testing guidelines no. 301. ResearchGate. Available at: [Link]

-

OECD. (1971). Recommendation of the Council of the Determination of the Biodegradability of Anionic Synthetic Surface Active Agents. OECD Legal Instruments. Available at: [Link]

-

Kowalczyk, A., et al. (2015). Toward the future of OECD/ISO biodegradability testing-new approaches and developments. Reviews in Environmental Science and Bio/Technology, 14(3), 315-319. Available at: [Link]

-

Jacquemin, J., et al. (2007). The Presence of Functional Groups Key for Biodegradation in Ionic Liquids: Effect on Gas Solubility. Journal of Chemical & Engineering Data, 52(6), 2204-2211. Available at: [Link]

-

Stolte, S., & Arning, J. (2024). Ready biodegradability data of ionic liquids, OECD 301D (Closed Bottle Test), V1. Zenodo. Available at: [Link]

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Aropha. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Further investigation of the biodegradability of imidazolium ionic liquids [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 17. researchgate.net [researchgate.net]

- 18. legalinstruments.oecd.org [legalinstruments.oecd.org]

- 19. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 1-ethylimidazolium chloride from 1-ethylimidazole

Technical Guide: Synthesis of 1-Ethylimidazolium Chloride ( )

Executive Summary & Strategic Distinction

Target Compound: 1-Ethylimidazolium Chloride (Protic Ionic Liquid - PIL) CAS Registry Number: 81505-35-3 Precursor: 1-Ethylimidazole[1]

Critical Distinction:

This guide details the synthesis of the Protic Ionic Liquid (PIL) 1-ethylimidazolium chloride (

-

Do NOT confuse this with: 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), a dialkyl aprotic ionic liquid.

-

Why it matters:

possesses an acidic N-H proton, making it a potent hydrogen-bond donor and Brønsted acid catalyst, whereas [EMIM]Cl is a neutral solvent. Using the wrong salt will catastrophically alter reaction outcomes in drug formulation or catalysis.

Reaction Mechanism & Thermodynamics

The synthesis is a direct neutralization reaction (protonation) where the lone pair on the N3 nitrogen of the imidazole ring attacks the acidic proton of hydrogen chloride.

Reaction Equation:

Thermodynamic Profile:

-

Exothermic: The bond formation releases significant heat (

). -

Kinetics: Rapid. The rate is limited by mass transfer (mixing efficiency) and heat removal.

-

Phase Change: The product is typically a hygroscopic solid at room temperature (Melting Point

50–60 °C, dependent on purity and water content).

Mechanistic Diagram (DOT)

Caption: Mechanistic flow of the protonation reaction converting the neutral precursor to the protic ionic liquid.

Experimental Protocol: The Anhydrous Gas Route (Gold Standard)

Objective: Synthesize high-purity

Materials & Equipment

| Component | Specification | Role |

| 1-Ethylimidazole | >98% Purity, redistilled | Precursor Base |

| HCl Gas | Anhydrous, cylinder | Proton Source |

| Dichloromethane (DCM) | Anhydrous (dried over | Reaction Solvent (Heat sink) |

| Reaction Vessel | 3-Neck Round Bottom Flask | Containment |

| Gas Bubbler | Glass frit | Dispersion of HCl |

| Inert Gas | Nitrogen or Argon | Moisture exclusion |

Step-by-Step Methodology

-

System Preparation (Dehydration):

-

Flame-dry a 3-neck round bottom flask under vacuum.

-

Backfill with dry Nitrogen (

). -

Equip with a magnetic stir bar, a gas inlet tube (subsurface), and a gas outlet leading to a NaOH scrubber (to neutralize excess HCl).

-

-

Solvation & Cooling:

-

Charge the flask with 1-Ethylimidazole (e.g., 0.1 mol).

-

Add anhydrous DCM (approx. 5 mL per gram of imidazole). Note: DCM is chosen because the product often precipitates out or forms a separate phase, and it has a low boiling point for easy removal.

-

Cool the system to 0 °C using an ice/water bath. Causality: Cooling controls the exotherm, preventing thermal degradation (discoloration) of the imidazole ring.

-

-

Protonation (The Critical Step):

-

Slowly bubble anhydrous HCl gas into the solution with vigorous stirring.

-

Observation: A white precipitate or a heavy lower phase (ionic liquid) will begin to form.

-

Endpoint: Continue bubbling until the solution is saturated (fumes of HCl observed at the outlet) or monitor pH (wetted stick at outlet turns red).

-

-

Isolation:

-

Stop HCl flow and purge with

for 15 minutes to remove unreacted dissolved HCl. -

Decant or filter the supernatant (DCM).

-

Wash the solid/oil residue with cold anhydrous ethyl acetate or diethyl ether (removes unreacted starting material).

-

-

Purification & Drying:

-

Recrystallization: If solid, recrystallize from a mixture of Acetonitrile/Ethyl Acetate.

-

Vacuum Drying: Place the product in a vacuum oven at 50 °C for 24 hours (use a

trap). -

Self-Validation Check: The final product must be a white crystalline solid or a clear, colorless supercooled liquid. Yellowing indicates oxidation or impurities.

-

Alternative Protocol: The Aqueous Route (Accessible)

Context: For labs lacking HCl gas cylinders. Risk: High water content requires rigorous azeotropic distillation.

-

Dissolution: Dissolve 1-ethylimidazole in a small amount of water.[2]

-

Neutralization: Add concentrated HCl (37% aq) dropwise at 0 °C until pH reaches ~2-3 (slight excess acid).

-

Water Removal (Critical):

-

Rotary evaporate the bulk water at 60 °C.

-

Azeotropic Distillation: Add Toluene or Benzene to the residue and rotary evaporate again. Repeat 3x. This "pulls" the bound water out of the ionic lattice.

-

-

Final Drying: High vacuum line (< 0.1 mbar) at 60 °C for 48 hours.

Quality Control & Characterization

To ensure the synthesized material is valid for drug development, it must pass the following checks.

A. Nuclear Magnetic Resonance ( -NMR)

The diagnostic signal is the acidic proton on the nitrogen.

-

Solvent: DMSO-

(Avoid -

Target Signal: A broad singlet typically between

11.0 – 14.0 ppm (N-H ). -

Integration: The N-H proton should integrate 1:1 with the C2-H proton (

~9-10 ppm).

B. Water Content (Karl Fischer Titration)[5]

-

Limit: < 500 ppm (0.05%) for sensitive catalytic applications.

-

Impact: Water acts as a competitive nucleophile and lowers the viscosity and melting point.

C. Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Yellow/Brown Color | Oxidation during synthesis or high temp. | Recrystallize from Acetonitrile; Ensure |

| Liquid at RT | Supercooling or Excess Water. | Dry under high vacuum with |

| Acidic Smell | Excess HCl trapped in lattice. | High vacuum drying at 60 °C; Wash with dry ether. |

Workflow Visualization

The following diagram illustrates the "Gold Standard" anhydrous workflow.

Caption: Step-by-step workflow for the anhydrous synthesis of 1-ethylimidazolium chloride.

References

-

Synthesis and Properties of Protic Ionic Liquids: Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(8), 3004–3052.

-

Characterization Standards (NMR/Impurities): Burrell, A. K., Del Sesto, R. E., Baker, S. N., McCleskey, T. M., & Baker, G. A. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry, 9(5), 449-454.

-

Hygroscopicity and Handling: Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275–2287.

-

Commercial Reference & CAS Verification: RoCo Global. (n.d.). 1-Ethylimidazolium chloride Technical Data Sheet.

Methodological & Application

Technical Application Note: Cellulose Dissolution Using 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

Executive Summary

This guide details the use of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) as a non-derivatizing solvent for cellulose. Unlike the Viscose or Lyocell processes, [EMIM]Cl dissolves cellulose physically by disrupting the intermolecular hydrogen bonding network without chemical modification. This protocol is designed for researchers in drug delivery and material science, focusing on the fabrication of hydrogels, aerogels, and excipient scaffolds.

⚠️ Critical Nomenclature Warning

Do not confuse [EMIM]Cl with 1-ethylimidazolium chloride ([Eim]Cl).

-

[EMIM]Cl (CAS: 65039-09-0): The industry-standard aprotic ionic liquid described in this guide. It possesses a methyl group on the N3 position, preventing cation-anion hydrogen bonding and leaving the chloride free to dissolve cellulose.

-

[Eim]Cl (Protic salt): Lacks the methyl group. The chloride anion is often hydrogen-bonded to the cation's N-H proton, significantly reducing its ability to dissolve cellulose. Using [Eim]Cl will likely result in experimental failure.

Chemical Identity & Mechanism[1][2]

The Solvent System

[EMIM]Cl is a room-temperature ionic liquid (RTIL) that is actually a solid at room temperature (Melting Point: ~77–80°C). It must be heated to its molten state to function as a solvent.

| Parameter | Specification |

| Chemical Name | 1-Ethyl-3-methylimidazolium chloride |

| Abbreviation | [EMIM]Cl or [C2mim]Cl |

| CAS Number | 65039-09-0 |

| Melting Point | 77–85°C (Dependent on moisture content) |

| Hygroscopicity | Extreme (Absorbs atmospheric water rapidly) |

| Cellulose Solubility | Up to 10-25 wt% (depending on DP of cellulose) |

Dissolution Mechanism

The dissolution is driven by the chloride anion's high basicity . Cellulose is insoluble in water and most organics due to a tight network of intra- and intermolecular hydrogen bonds.

-

Attack: The free chloride ions (

) act as strong hydrogen bond acceptors. -

Disruption: They penetrate the cellulose matrix and form new H-bonds with the hydroxyl protons of the glucose units (

). -

Separation: This interaction breaks the native

network, allowing the polymer chains to separate and dissolve into the ionic liquid matrix.

Figure 1: The chloride anion acts as a "wedge," replacing inter-chain hydrogen bonds with Cellulose-Cl interactions.

Pre-Experimental Validation (Self-Validating System)

Before attempting dissolution, you must validate your materials. Failure here is the #1 cause of poor results.

Water Content (The "Anti-Solvent" Effect)

Water molecules form strong hydration shells around chloride ions. Even 1-2% water content can neutralize the solvent power of [EMIM]Cl by sequestering the chloride ions.

-

Requirement: [EMIM]Cl must be dried to <0.5% water content.

-

Validation: If the [EMIM]Cl is liquid at room temperature, it is wet. It should be a white, crystalline solid.

Cellulose Degree of Polymerization (DP)

-

Microcrystalline Cellulose (MCC): Dissolves rapidly (DP ~200-300).

-

Cotton Linters/Pulp: Dissolves slower; requires lower concentration (DP >1000).

-

Recommendation: Start with Avicel® PH-101 (MCC) for protocol optimization.

Detailed Experimental Protocol

Equipment Required[1][3][4]

-

Oil bath or heating block (set to 100°C).

-

Mechanical overhead stirrer (Magnetic stirring often fails due to high viscosity).

-

Vacuum oven.[1]

-

Inert gas line (Nitrogen/Argon) – Optional but recommended to prevent darkening.

Step 1: Pre-Treatment (Dehydration)

-

Cellulose: Dry cellulose powder in a vacuum oven at 60°C for 12 hours.

-

Ionic Liquid: Place solid [EMIM]Cl in the reaction vessel. Heat to 90°C under vacuum (or N2 flow) for 2-4 hours until fully molten and bubbling ceases (water evaporation).

Step 2: Dissolution Process[5]

-

Melting: Ensure [EMIM]Cl is a clear, colorless melt at 90-100°C.

-

Addition: Slowly add the pre-dried cellulose (start with 5 wt%) in small aliquots.

-

Caution: Adding all at once causes "clumping" (solvent-swollen exterior, dry interior) which takes hours to resolve.

-

-

Agitation: Stir mechanically at approx. 200 RPM.

-

Observation:

-

0 min: Opaque suspension.

-

30 min: Viscosity increases; suspension becomes translucent.

-

60-120 min: Solution becomes optically clear (amber tint is normal; dark brown indicates degradation).

-

Step 3: Regeneration (The "Crash" Step)

To form hydrogels, fibers, or films:

-

Anti-Solvent: Prepare a bath of deionized water (for hydrogels) or ethanol (for films).[1]

-

Casting: Pour the hot, viscous cellulose/[EMIM]Cl solution into a mold or extrude it.

-

Exchange: Submerge in the anti-solvent. The [EMIM]Cl will diffuse out, and cellulose will recrystallize (as Cellulose II polymorph).

-

Washing: Wash with water until the conductivity of the wash water matches the baseline (indicating all ionic liquid is removed).

Figure 2: Operational workflow for cellulose processing. Note the recycling loop for economic viability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Cloudy Solution | Incomplete dissolution or Water contamination. | Dry IL longer under vacuum. Check temperature (must be >85°C). |

| Dark Brown/Black Color | Thermal degradation (Caramelization). | Reduce temp to 90°C. Use Nitrogen blanket. Reduce dissolution time.[2] |

| High Viscosity | High Cellulose concentration or high DP. | Use a co-solvent (e.g., DMSO added after dissolution) or reduce load to 3-5 wt%. |

| Clumping | Rapid addition of cellulose. | Add cellulose slowly to the vortex of the stirring liquid. |

Applications in Drug Development

Drug Delivery Scaffolds (Aerogels)

Once dissolved, the cellulose solution can be cast into beads or monoliths.

-

Protocol: Regenerate in water

Solvent exchange to ethanol -

Result: High surface area aerogels suitable for loading API (Active Pharmaceutical Ingredients).

Composite Hydrogels

[EMIM]Cl allows the co-dissolution of cellulose with other polymers (e.g., silk fibroin, wool keratin) or drugs that are insoluble in water but soluble in ILs.

-

Note: Ensure the API is stable at 90°C before mixing into the hot solution.

References

-

Seminal Work on Dissolution: Swatloski, R. P., Spear, S. K., Holbrey, J. D., & Rogers, R. D. (2002).[3] Dissolution of Cellose with Ionic Liquids.[1][4][5][2][3][6][7][8][9] Journal of the American Chemical Society, 124(18), 4974–4975. Link

-

Regeneration Mechanism: Zhang, H., Wu, J., Zhang, J., & He, J. (2005). 1-Allyl-3-methylimidazolium chloride room temperature ionic liquid: A new and powerful non-derivatizing solvent for cellulose. Macromolecules, 38(20), 8272–8277. Link

-

Toxicity & Safety: Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids. Chemical Reviews, 115(13), 6357–6426. Link

-

Detailed Protocols: Liebert, T. (2010). Cellulose Solvents – Remarkable History, Bright Future. ACS Symposium Series, Ch 1. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. www2.scut.edu.cn [www2.scut.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Biomass Fractionation & Pretreatment using Protic 1-Ethylimidazolium Chloride ([HC2im]Cl)

Executive Summary

This guide details the application of 1-ethylimidazolium chloride ([HC2im]Cl) , a Protic Ionic Liquid (PIL), for the pretreatment of lignocellulosic biomass. Unlike its widely used aprotic counterpart, 1-ethyl-3-methylimidazolium chloride ([Emim][Cl]), [HC2im]Cl possesses an acidic proton on the nitrogen atom. This structural difference confers two distinct industrial advantages:

-

Lower Cost: Synthesis requires a simple acid-base neutralization rather than expensive quaternization.

-

Recyclability via Distillation: [HC2im]Cl can often be recovered by vacuum distillation or thermal dissociation, overcoming the "accumulation of impurities" bottleneck common in aprotic IL recycling.

This protocol focuses on the fractionation of softwood (e.g., Pinus radiata) and agricultural residues to enhance enzymatic saccharification yields.